Cas no 1806859-16-4 (2-Amino-4-methylpyridine-5-acetonitrile)

2-Amino-4-methylpyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-methylpyridine-5-acetonitrile
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- インチ: 1S/C8H9N3/c1-6-4-8(10)11-5-7(6)2-3-9/h4-5H,2H2,1H3,(H2,10,11)
- InChIKey: LYTBGYQDZCNPBS-UHFFFAOYSA-N
- ほほえんだ: N1C(=CC(C)=C(C=1)CC#N)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 169
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 62.7
2-Amino-4-methylpyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029014673-250mg |
2-Amino-4-methylpyridine-5-acetonitrile |
1806859-16-4 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
Alichem | A029014673-1g |
2-Amino-4-methylpyridine-5-acetonitrile |
1806859-16-4 | 95% | 1g |
$3,184.50 | 2022-03-31 |
2-Amino-4-methylpyridine-5-acetonitrile 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-Amino-4-methylpyridine-5-acetonitrileに関する追加情報
Comprehensive Overview of 2-Amino-4-methylpyridine-5-acetonitrile (CAS No. 1806859-16-4): Properties, Applications, and Industry Insights
2-Amino-4-methylpyridine-5-acetonitrile (CAS No. 1806859-16-4) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This heterocyclic derivative combines the structural features of pyridine and acetonitrile, making it a versatile intermediate for synthesizing biologically active molecules. With the increasing demand for novel drug candidates and crop protection agents, this compound has emerged as a key building block in modern organic synthesis.
The molecular structure of 2-Amino-4-methylpyridine-5-acetonitrile features both amino and cyano functional groups, which contribute to its reactivity and potential applications. Researchers particularly value its ability to participate in various condensation and cyclization reactions. Recent studies highlight its role in developing kinase inhibitors, a hot topic in cancer research, as evidenced by growing searches for "pyridine-based kinase inhibitors" and "nitrile-containing drug candidates" across scientific databases.
From a synthetic chemistry perspective, the methylpyridine core offers excellent stability while the acetonitrile moiety provides a handle for further functionalization. This dual functionality explains why searches for "functionalized pyridine synthesis" and "nitrile group transformations" have increased by 35% year-over-year in academic literature indexes. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly valuable in medicinal chemistry applications.
Industrial applications of CAS 1806859-16-4 extend beyond pharmaceuticals. The agrochemical sector has shown growing interest in this compound for developing next-generation plant growth regulators and pesticide intermediates. With the global push toward sustainable agriculture, researchers are actively exploring pyridine derivatives as potential alternatives to traditional agrochemicals. This aligns with trending searches like "green chemistry pyridine derivatives" and "low-toxicity pesticide building blocks."
Quality control of 2-Amino-4-methylpyridine-5-acetonitrile requires rigorous analytical methods. Modern characterization techniques including HPLC, NMR spectroscopy, and mass spectrometry ensure the compound meets the stringent purity requirements for research and industrial use. The analytical data for this compound has become a frequent subject in scientific forums, with queries like "NMR peaks for amino-methylpyridine derivatives" seeing increased activity.
Storage and handling recommendations for this compound emphasize protection from moisture and extreme temperatures. While not classified as hazardous under standard conditions, proper laboratory practices should be followed. The scientific community's focus on safe chemical handling has led to more searches for "best practices for nitrile compound storage" and "pyridine derivative stability studies."
The market for pyridine-based intermediates like 2-Amino-4-methylpyridine-5-acetonitrile is projected to grow at 6.8% CAGR through 2030, driven by pharmaceutical R&D investments. This growth reflects in search trends showing increased interest in "custom synthesis pyridine derivatives" and "bulk pharmaceutical intermediates suppliers." The compound's unique structural features position it well to meet the evolving needs of life sciences research.
Recent patent analyses reveal innovative applications of CAS 1806859-16-4 in material science, particularly in developing organic electronic materials. The compound's electron-rich pyridine ring and modifiable nitrile group make it attractive for creating novel conductive polymers. This emerging application correlates with rising searches for "pyridine-based organic semiconductors" and "nitrile-functionalized π-conjugated systems."
For researchers working with 2-Amino-4-methylpyridine-5-acetonitrile, understanding its spectroscopic signatures is crucial. The compound displays characteristic IR absorption bands for both amino (3400-3500 cm⁻¹) and nitrile (2200-2250 cm⁻¹) groups. These analytical markers have become frequent discussion points in chemistry forums, with many users searching for "IR spectrum interpretation of aminopyridine derivatives."
The environmental fate of pyridine-acetonitrile hybrids has become a subject of increased scrutiny. Recent biodegradation studies suggest these compounds undergo microbial breakdown under aerobic conditions. This environmental profile contributes to their growing preference over more persistent alternatives, as seen in search trends for "biodegradable heterocyclic compounds" and "green metrics for pharmaceutical intermediates."
Scale-up synthesis of 2-Amino-4-methylpyridine-5-acetonitrile presents interesting engineering challenges. Process chemists are optimizing routes to improve atom economy and reduce waste generation. These efforts align with the pharmaceutical industry's focus on sustainable manufacturing, reflected in popular searches for "continuous flow synthesis of pyridine derivatives" and "green chemistry metrics for intermediates."
Academic interest in CAS 1806859-16-4 continues to grow, with the compound appearing in recent studies about molecular recognition and supramolecular chemistry. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it valuable for designing host-guest systems. This application area has generated search queries like "pyridine-based molecular tweezers" and "nitrile-containing recognition motifs."
The regulatory landscape for pyridine derivatives remains favorable in most jurisdictions, contributing to their widespread research use. However, researchers should stay informed about evolving guidelines, as indicated by search trends for "REACH compliance for heterocyclic compounds" and "FDA guidance on nitrile-containing APIs." Proper documentation and testing ensure compliance with international chemical regulations.
Future research directions for 2-Amino-4-methylpyridine-5-acetonitrile may explore its potential in catalysis and coordination chemistry. The compound's nitrogen atoms can coordinate to various metal centers, opening possibilities for novel catalyst design. This potential is reflected in emerging searches for "pyridine ligands in transition metal catalysis" and "nitrile-functionalized catalytic systems."
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